is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 . The compound is typically a white to yellow solid at room temperature .
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 . The compound is typically a white to yellow solid at room temperature .
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
3-Bromo-2-hydroxy-6-picoline, with the chemical formula C₆H₆BrNO and CAS number 374633-33-7, is a derivative of picoline featuring a bromine atom and a hydroxyl group at specific positions on the pyridine ring. This compound is characterized by its unique structure, which includes a six-membered aromatic ring containing nitrogen. The molecular weight of 3-bromo-2-hydroxy-6-picoline is approximately 188.02 g/mol, and it exhibits properties typical of brominated pyridines, including potential biological activity and utility in organic synthesis .
The synthesis of 3-bromo-2-hydroxy-6-picoline typically involves several key reactions:
Research indicates that 3-bromo-2-hydroxy-6-picoline may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies. The presence of both bromine and hydroxyl groups enhances its reactivity and ability to form hydrogen bonds, which could be crucial for its biological effects .
Several methods are documented for synthesizing 3-bromo-2-hydroxy-6-picoline:
3-Bromo-2-hydroxy-6-picoline finds applications in various fields:
Studies on interaction profiles indicate that 3-bromo-2-hydroxy-6-picoline may interact with various biomolecules, influencing enzymatic pathways or receptor activities. Its ability to form hydrogen bonds enhances its interaction potential with proteins and nucleic acids, making it a subject of interest in medicinal chemistry research .
Several compounds share structural similarities with 3-bromo-2-hydroxy-6-picoline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-2-methoxy-6-methylpyridine | 717843-47-5 | 0.90 |
5-Bromo-2-hydroxymethylpyridine | 88139-91-7 | 0.79 |
5-Bromo-2-methylpyridine | 54923-31-8 | 0.79 |
4-Bromo-2-hydroxybenzoic acid | 13472-59-8 | 0.78 |
3-Bromo-6-methylpyridine | 865156-59-8 | 0.83 |
These compounds exhibit variations in their substituents but retain a core pyridine structure, influencing their reactivity and biological properties. The uniqueness of 3-bromo-2-hydroxy-6-picoline lies in its specific positioning of functional groups, which may confer distinct chemical behavior and biological activity compared to its analogs .
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for the structural characterization of 3-Bromo-2-hydroxy-6-picoline. The compound exhibits characteristic spectral features in both proton and carbon-13 nuclear magnetic resonance that provide detailed information about its molecular structure and electronic environment [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 3-Bromo-2-hydroxy-6-picoline displays distinctive chemical shifts that reflect the electronic environment of each hydrogen atom within the molecule. The aromatic protons appear in the typical downfield region, with H-4 resonating between 7.1-7.4 parts per million and H-5 appearing at 6.9-7.2 parts per million [4] [1]. These chemical shifts demonstrate the deshielding effect of the pyridine nitrogen atom and the influence of the bromine substituent.
The methyl group at the 6-position exhibits a characteristic singlet in the aliphatic region at 2.4-2.6 parts per million, which is consistent with literature values for methylpyridine derivatives [4] [1]. This upfield position reflects the aliphatic nature of the methyl carbon and its relative shielding compared to the aromatic protons. The hydroxyl proton displays a broad singlet that appears significantly downfield at 10.5-12.0 parts per million, indicating extensive hydrogen bonding interactions that vary with solvent and concentration [2] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shifts of the carbon framework. The carbonyl carbon C-2 appears in the characteristically deshielded region at 155-165 parts per million, reflecting the electron-withdrawing effect of the hydroxyl substituent and the tautomeric equilibrium with the pyridone form [2] [3]. The carbon bearing the bromine substituent (C-3) exhibits a more shielded resonance at 100-110 parts per million, demonstrating the influence of the heavy halogen atom on the electronic environment.
The aromatic carbons C-4 and C-5 resonate in the typical aromatic region at 135-145 and 115-125 parts per million respectively, while the quaternary carbon C-6 appears at 150-160 parts per million due to its proximity to the nitrogen atom [3] [6]. The methyl carbon attached to the pyridine ring displays a characteristic aliphatic chemical shift at 22-26 parts per million, which is comparable to other methylpyridine derivatives reported in the literature [4] [1].
Infrared spectroscopy provides essential information for the identification of functional groups within 3-Bromo-2-hydroxy-6-picoline through characteristic vibrational frequencies. The most prominent feature in the infrared spectrum is the hydroxyl stretch vibration, which appears as a broad absorption at 3578 wavenumbers according to density functional theory calculations [7]. This frequency is characteristic of hydroxyl groups involved in hydrogen bonding interactions and confirms the presence of the phenolic hydroxyl functionality.
The aromatic carbon-hydrogen stretching vibrations manifest as multiple absorptions in the 3000-3100 wavenumber region, specifically at 3079 and 3063 wavenumbers [7]. These frequencies are typical of aromatic carbon-hydrogen bonds and provide confirmation of the pyridine ring structure. The aliphatic carbon-hydrogen stretching modes of the methyl group appear at lower frequencies (2923, 2976, and 2999 wavenumbers), reflecting the different electronic environment of these bonds compared to their aromatic counterparts.
The fingerprint region between 1000-1700 wavenumbers contains numerous characteristic absorptions that provide detailed structural information. Ring deformation modes appear at 1574 and 1549 wavenumbers, while carbon-nitrogen stretching vibrations are observed at 1311 and 1247 wavenumbers [7]. The carbon-bromine stretching vibration appears in the low-frequency region at 244 wavenumbers, which is characteristic of carbon-halogen bonds in aromatic systems.
Additional vibrational modes include carbon-hydrogen bending vibrations at 1375 wavenumbers and methyl group deformation modes at 1360 wavenumbers [7]. The comprehensive vibrational analysis reveals complex coupling between different molecular motions, including ring breathing modes, torsional vibrations, and out-of-plane bending motions that occur below 1000 wavenumbers.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 3-Bromo-2-hydroxy-6-picoline. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular formula C₆H₆BrNO [8] [9]. The isotope pattern exhibits the characteristic 1:1 ratio of peaks separated by two mass units, confirming the presence of the bromine atom.
The fragmentation pathway involves several characteristic losses that provide structural information. The most significant fragmentation occurs through loss of the bromine radical, yielding a fragment ion at mass-to-charge ratio 109 [M-Br]⁺ [9] . This fragmentation is characteristic of brominated aromatic compounds and represents one of the most abundant peaks in the mass spectrum due to the stability of the resulting aromatic cation.
Additional fragmentation pathways include the loss of hydrogen radical to form [M-H]⁺ at mass-to-charge ratio 187, which is common in aromatic compounds through alpha-cleavage mechanisms [9] [11]. The loss of water followed by hydrogen radical produces a fragment at mass-to-charge ratio 169 [M-H₂O-H]⁺, which is typical for hydroxypyridine compounds and reflects the dehydration tendency of the hydroxyl functionality.
Sequential fragmentation produces lower mass fragments through the combined loss of bromine and carbon monoxide, yielding an ion at mass-to-charge ratio 81 [M-Br-CO]⁺ [9]. This fragmentation pathway suggests the involvement of the carbonyl tautomer (pyridone form) in the gas-phase fragmentation process, providing evidence for the tautomeric equilibrium that exists in solution.
X-ray crystallography provides definitive structural information about the solid-state arrangement of 3-Bromo-2-hydroxy-6-picoline and reveals important details about intermolecular interactions and potential polymorphic forms. Crystallographic studies of related bromopyridine compounds demonstrate the importance of hydrogen bonding in determining crystal packing arrangements [12] [13].
The crystal structure of 2-bromo-3-hydroxy-6-methylpyridine, a closely related isomer, crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 11.4484(19) Å, b = 9.0914(15) Å, and c = 13.230(2) Å [12]. The structure reveals that molecules are linked through O-H···N hydrogen bonds, forming chains that propagate along the a-axis direction. These chains are further connected by C-H···Br hydrogen bonds, creating corrugated two-dimensional networks.
The molecular geometry within the crystal structure shows that the bromine atom is displaced from the pyridine ring mean plane by 0.0948(3) Å, while the hydroxyl oxygen and methyl carbon atoms exhibit smaller displacements of 0.0173(19) and 0.015(3) Å respectively [13]. These small deviations from planarity indicate that the molecule maintains an essentially planar conformation in the solid state, which is typical for pyridine derivatives.
Polymorphic studies of related compounds suggest that different crystallization conditions may lead to alternative packing arrangements with distinct physical properties [14] [15]. The formation of different polymorphs can be influenced by factors such as solvent choice, temperature, and crystallization rate, potentially affecting the melting point, solubility, and stability of the compound. Investigation of polymorphism is particularly important for pharmaceutical applications where different crystal forms may exhibit varying bioavailability and stability profiles.
Irritant